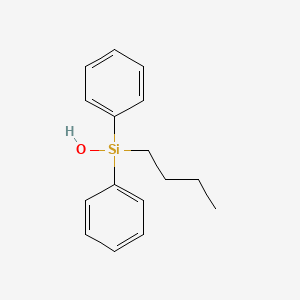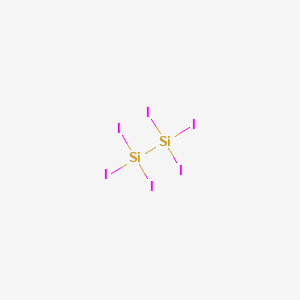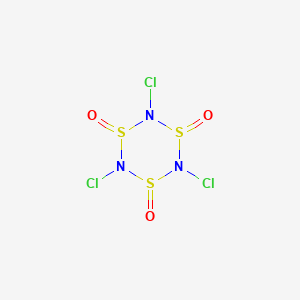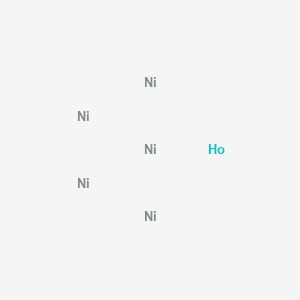
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of four methoxyphenyl groups attached to a butanedinitrile core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Compounds with substituted methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetrakis(4-hydroxyphenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-chlorophenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-fluorophenyl)butanedinitrile
Uniqueness
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile stands out due to the presence of methoxy groups, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
7142-92-9 |
|---|---|
Molekularformel |
C32H28N2O4 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2,2,3,3-tetrakis(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C32H28N2O4/c1-35-27-13-5-23(6-14-27)31(21-33,24-7-15-28(36-2)16-8-24)32(22-34,25-9-17-29(37-3)18-10-25)26-11-19-30(38-4)20-12-26/h5-20H,1-4H3 |
InChI-Schlüssel |
DPFOPUKOKWMDFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)OC)C(C#N)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

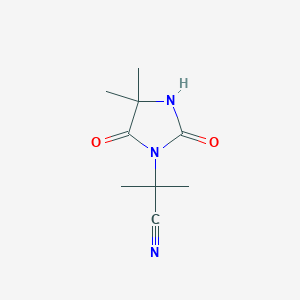
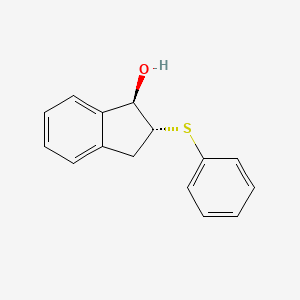
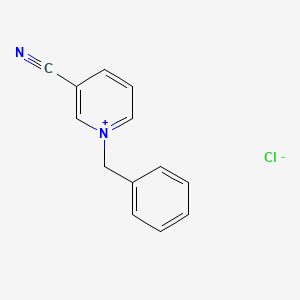

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
